5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol
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Overview
Description
5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol is a heterocyclic compound with the molecular formula C4H6N2OS2 It is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing oxygen, nitrogen, and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol typically involves the reaction of appropriate thiosemicarbazides with carbon disulfide under basic conditions, followed by cyclization. One common method includes:
Reaction of thiosemicarbazide with carbon disulfide: This step forms a dithiocarbazate intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of an oxidizing agent to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic route to ensure high yield and purity, along with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The methylthio group can be substituted with other nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocycles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or iodine can be used for oxidation reactions.
Nucleophiles: Amines or alcohols can be used for substitution reactions.
Cyclization agents: Acidic or basic conditions can facilitate cyclization reactions.
Major Products Formed
Disulfides: Formed from oxidation of the thiol group.
Substituted derivatives: Formed from nucleophilic substitution reactions.
Complex heterocycles: Formed from cyclization reactions.
Scientific Research Applications
5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential antimicrobial and anticancer properties.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic properties.
Biological Studies: It is used as a biochemical tool to study various biological processes.
Mechanism of Action
The mechanism of action of 5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol involves its interaction with biological molecules. The thiol group can form covalent bonds with proteins, affecting their function. The oxadiazole ring can interact with nucleic acids, potentially disrupting their structure and function.
Comparison with Similar Compounds
Similar Compounds
- 5-Methylthio-1,3,4-thiadiazole-2-thiol
- 2-Amino-5-(methylthio)-1,3,4-thiadiazole
- 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid
Uniqueness
5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol is unique due to the presence of both an oxadiazole ring and a thiol group, which confer distinct chemical reactivity and biological activity compared to similar compounds. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-(methylsulfanylmethyl)-3H-1,3,4-oxadiazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2OS2/c1-9-2-3-5-6-4(8)7-3/h2H2,1H3,(H,6,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBNZQOVLWBDMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=NNC(=S)O1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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